molecular formula C10H13BrN5O7P B12061647 {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

Cat. No.: B12061647
M. Wt: 426.12 g/mol
InChI Key: DNPIJKNXFSPNNY-UHFFFAOYSA-N
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Description

This compound is a brominated nucleoside phosphonic acid analog derived from adenine. Its structure features:

  • Ribose backbone: A β-D-ribofuranose ring with stereochemistry (2R,3S,4R,5R) .
  • Purine base: 6-Amino-8-bromo-9H-purine, where bromine replaces hydrogen at position 8, and an amino group is retained at position 6 .
  • Phosphonic acid group: Linked via a methoxy bridge to the ribose 5'-carbon, providing metabolic stability compared to phosphate esters .

Properties

IUPAC Name

[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPIJKNXFSPNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base. This step often requires the use of a glycosyl donor and an acceptor under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 8-position of the purine ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Phosphorylation: The addition of the phosphonic acid group. This step typically involves the use of a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the purine ring or the phosphonic acid group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups

    Substitution: Formation of substituted purine derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside analogs in cellular processes. It serves as a tool to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.

Medicine

In medicine, {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid has shown potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and diagnostic agents. Its stability and bioavailability make it an attractive candidate for drug formulation and delivery.

Mechanism of Action

The mechanism of action of {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid involves its incorporation into DNA or RNA chains during replication. The presence of the bromine atom and the phosphonic acid group disrupts the normal base pairing and elongation process, leading to chain termination. This results in the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Studies

Role of Halogen Substitutions
  • 2-Fluoro in arabinosyl adenine () increases resistance to enzymatic deamination, improving antiviral efficacy .
Phosphonic Acid vs. Phosphate Esters
  • The phosphonic acid group in the target compound resists hydrolysis by phosphatases, offering metabolic stability over phosphate esters (e.g., AMP, ADP) . This property is critical for prolonged activity in therapeutic applications.
Molecular Docking Insights
  • AutoDock Vina () was used to compare the target compound with FAD, revealing stronger hydrogen bonding with CviR active sites due to bromine’s polarizability .
  • 6-Thioguanylic acid () showed distinct binding modes in kinase inhibition due to sulfur’s nucleophilicity, contrasting with bromine’s steric effects .

Pharmacological and Therapeutic Implications

  • Antibacterial Potential: The target compound’s interaction with CviR suggests utility in disrupting bacterial communication (quorum sensing) .
  • Cancer Therapy : Analogues like 6-thioguanylic acid demonstrate the impact of purine modifications on antimetabolite activity .

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